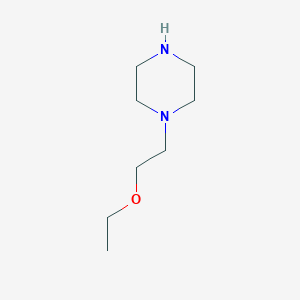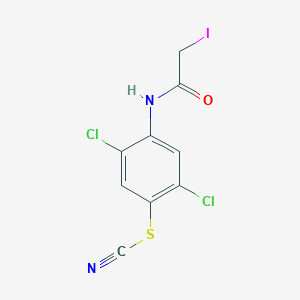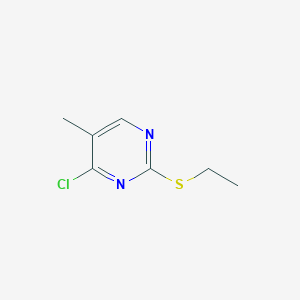
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is a pyrimidine derivative that has been synthesized and studied for its potential biological applications. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic properties. In
Aplicaciones Científicas De Investigación
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine has been studied for its potential biological applications, including as an antitumor agent and as a potential therapeutic for other diseases. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also have therapeutic effects in other diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, research has suggested that this compound may have anti-inflammatory properties, making it a potential therapeutic for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine. One area of interest is further elucidating its mechanism of action and identifying the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another area of interest is exploring the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases. Finally, researchers may also investigate the synthesis of analogs of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine with improved properties, such as increased potency or selectivity.
Métodos De Síntesis
The synthesis of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine involves the reaction of 2-(ethylsulfanyl)acetamide with 4-chloro-5-methylpyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that is purified by recrystallization.
Propiedades
Número CAS |
13480-96-1 |
|---|---|
Nombre del producto |
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine |
Fórmula molecular |
C7H9ClN2S |
Peso molecular |
188.68 g/mol |
Nombre IUPAC |
4-chloro-2-ethylsulfanyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 |
Clave InChI |
PHKSIZQWMQKMPG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
SMILES canónico |
CCSC1=NC=C(C(=N1)Cl)C |
Otros números CAS |
13480-96-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



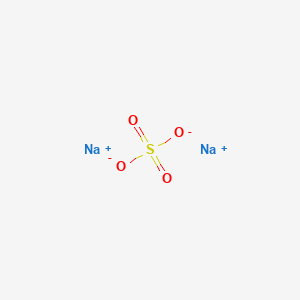
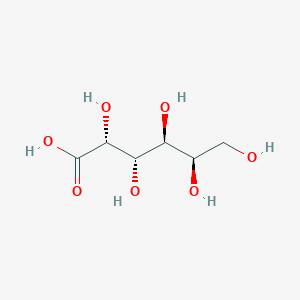

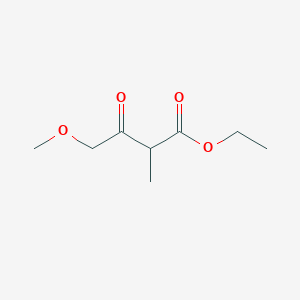
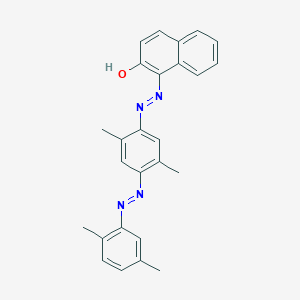
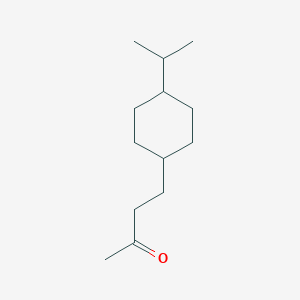
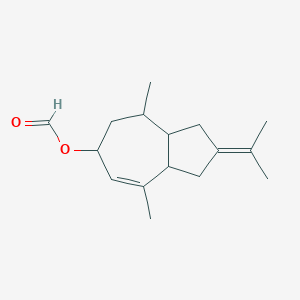
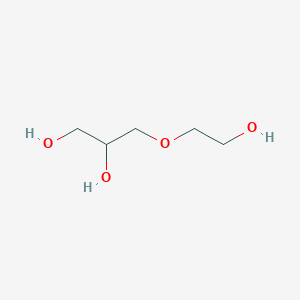
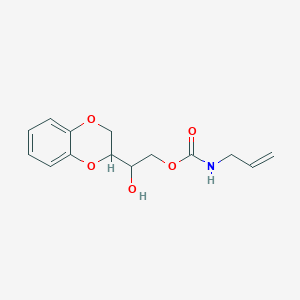
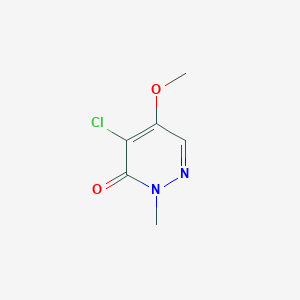
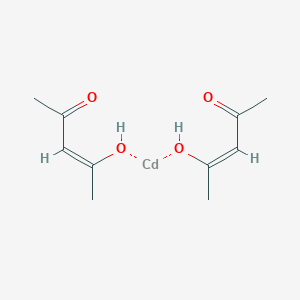
![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
